molecular formula C23H18BrN3O B395566 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine

Cat. No.: B395566
M. Wt: 432.3g/mol
InChI Key: OJDJYXAZWKEWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization reaction of 1,2-bis(4-methoxyphenyl)ethane-1,2-diamine with 1-(4-bromophenyl)-2-phenylethane-1,2-dione in the presence of acetic acid . Another approach involves the use of Suzuki coupling reactions, where 4-bromophenylboronic acid is coupled with appropriate pyrimidine derivatives in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrimidine core structure

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C23H18BrN3O/c1-28-20-13-11-19(12-14-20)25-22-15-21(16-5-3-2-4-6-16)26-23(27-22)17-7-9-18(24)10-8-17/h2-15H,1H3,(H,25,26,27)

InChI Key

OJDJYXAZWKEWAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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